Doxepin Hydrochloride Doxepin Hydrochloride Cidoxepin Hydrochloride is the hydrochloride salt form of cidoxepin, a psychotropic agent similar to doxepin with potential antianxiety and antidepressant activities. Although its exact mechanism of action has yet to be fully elucidated, cidoxepin may act similarly to doxepin. Cidoxepin may inhibit the reuptake of serotonin and noradrenaline from the synaptic cleft, thereby increasing their activity. This may account for its antianxiety and antidepressant effects.
A dibenzoxepin tricyclic compound. It displays a range of pharmacological actions including maintaining adrenergic innervation. Its mechanism of action is not fully understood, but it appears to block reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H(1)- and H(2)-receptors.
Brand Name: Vulcanchem
CAS No.: 1229-29-4
VCID: VC0002217
InChI: InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;
SMILES: CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Molecular Formula: C19H22ClNO
Molecular Weight: 315.8 g/mol

Doxepin Hydrochloride

CAS No.: 1229-29-4

Cat. No.: VC0002217

Molecular Formula: C19H22ClNO

Molecular Weight: 315.8 g/mol

* For research use only. Not for human or veterinary use.

Doxepin Hydrochloride - 1229-29-4

CAS No. 1229-29-4
Molecular Formula C19H22ClNO
Molecular Weight 315.8 g/mol
IUPAC Name (3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;
Standard InChI Key MHNSPTUQQIYJOT-CULRIWENSA-N
Isomeric SMILES CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
SMILES CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Appearance Solid powder

Chemical and Physical Properties

Doxepin hydrochloride demonstrates distinct physicochemical characteristics critical for formulation development and biological activity:

PropertySpecification
CAS Registry Number1229-29-4
Molecular FormulaC19H22ClNO
Molecular Weight315.84 g/mol
Melting Point187-189°C
Water Solubility100 mM
Partition CoefficientLogP: 4.47 (octanol/water)
UV Absorption (λmax)298 nm
Crystal StructureMonoclinic system

The hydrochloride salt enhances stability and bioavailability compared to the free base form. Spectroscopic analyses reveal characteristic IR absorption bands at 2500 cm⁻¹ (amine N-H stretch) and 1600 cm⁻¹ (aromatic C=C), confirming its tricyclic architecture . Solubility profiles show optimal dissolution in polar aprotic solvents (DMSO > methanol > chloroform), facilitating various pharmaceutical preparations .

Pharmacological Profile

Receptor Affinity and Mechanism of Action

Doxepin's therapeutic effects emerge from concentration-dependent receptor interactions:

Low-dose (1-6 mg):

  • Histamine H1: Ki = 0.24 nM (primary insomnia mechanism)

  • 5-HT2A: Ki = 23 nM (modulates sleep architecture)

Higher-dose (10-150 mg):

  • Serotonin Transporter: Kd = 68 nM

  • Norepinephrine Transporter: Kd = 29.5 nM

  • Muscarinic M1: Ki = 27 nM (anticholinergic effects)

This dual-phase activity explains its clinical versatility: low doses selectively block H1 receptors in the tuberomammillary nucleus, promoting sleep continuity, while antidepressant doses inhibit monoamine reuptake in limbic structures .

Pharmacokinetic Parameters

A 6 mg oral dose demonstrates linear kinetics with:

  • Tmax: 3.5 ± 1.7 hours

  • Cmax: 0.94 ± 0.53 ng/mL

  • AUC0-∞: 16.3 ± 9.2 ng·h/mL

  • Half-life: 15.3 ± 6.2 hours

Hepatic metabolism via CYP2C19 and CYP2D6 produces active metabolites (desmethyldoxepin, doxepin-N-oxide) that contribute to prolonged activity. Renal excretion eliminates 60-70% of the dose unchanged, necessitating adjustment in severe kidney impairment .

Clinical Applications

Insomnia Management

A randomized controlled trial (N=67) demonstrated dose-responsive efficacy:

ParameterPlacebo1 mg3 mg6 mg
WASO Reduction-12 min-23 min*-40 min**-52 min**
TST Increase+15 min+32 min*+48 min**+63 min**
SE Improvement+3.1%+6.7%*+10.2%**+13.5%**

*p<0.01 vs placebo; **p<0.001

The 6 mg dose showed particular efficacy in terminal insomnia, reducing early morning awakenings by 37% versus placebo (p=0.0088) . Notably, polysomnography revealed preserved sleep architecture without REM suppression—a distinct advantage over benzodiazepine agonists .

Dermatological Applications

The 5% cream formulation demonstrates:

  • Pruritus Reduction: 60% vs 28% placebo (8-day trial)

  • Onset Time: 2-3 hours post-application

  • Duration: 4-6 hours of antipruritic effect

Localized application minimizes systemic absorption (AUC <5% of oral dose), making it suitable for elderly patients .

Synthesis and Manufacturing

The synthetic pathway involves three critical stages:

  • Grignard Reaction: 6,11-dihydrodibenzoxepin-11-one reacts with dimethylaminopropylmagnesium bromide in THF at -78°C

  • Stereoselective Reduction: Catalytic hydrogenation over Pd/C yields cis/trans isomers (4:1 ratio)

  • Salt Formation: Treatment with HCl gas in anhydrous ether produces the crystalline hydrochloride salt

Process optimization achieves >90% yield with <0.5% impurity levels, meeting ICH Q3A guidelines .

Regulatory Status and Global Availability

FDA-Approved Indications:

  • Insomnia (3-6 mg tablets)

  • Major Depression (25-150 mg capsules)

  • Pruritus (5% cream)

International Brands:

  • Quitaxon® (EU)

  • Aponal® (Japan)

  • Doxepin-HCl HEXAL® (Germany)

Post-marketing requirements include ongoing carcinogenicity studies in Sprague-Dawley rats, with preliminary data showing no neoplastic trends at human-equivalent doses (1.5 mg/kg/day) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator